molecular formula C15H24N2 B3098048 2-(1-Phenethyl-piperidin-4-YL)-ethylamine CAS No. 132740-58-0

2-(1-Phenethyl-piperidin-4-YL)-ethylamine

Cat. No.: B3098048
CAS No.: 132740-58-0
M. Wt: 232.36 g/mol
InChI Key: OIPXMJJBHKMWBP-UHFFFAOYSA-N
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Description

2-(1-Phenethyl-piperidin-4-YL)-ethylamine is a piperidine derivative featuring a phenethyl group attached to the piperidine nitrogen and an ethylamine moiety at the 4-position of the ring. Piperidine-based compounds are known for their versatility in targeting central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors, due to their ability to modulate ligand-receptor interactions . The phenethyl substituent in this compound likely enhances lipophilicity and receptor binding affinity compared to smaller alkyl or aromatic groups, as seen in related molecules .

Properties

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-10-6-15-8-12-17(13-9-15)11-7-14-4-2-1-3-5-14/h1-5,15H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXMJJBHKMWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine typically involves the reaction of piperidine derivatives with phenethyl halides under controlled conditions. One common method involves the alkylation of piperidine with phenethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenethyl-piperidin-4-YL)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(1-Phenethyl-piperidin-4-YL)-ethylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other fentanyl analogs, leading to analgesic effects. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target) C15H24N2 (estimated) 232 (estimated) Phenethyl (N), ethylamine (C4) High lipophilicity (predicted LogP > 2), moderate BBB permeability
2-(1-Benzylpiperidin-4-yl)ethanamine C14H22N2 218.34 Benzyl (N), ethylamine (C4) Lower lipophilicity (LogP ~1.5), reduced receptor affinity vs. phenethyl analogs
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine C9H21N3 171.28 Dimethyl (N), ethylamine (C4) Higher basicity, reduced BBB penetration due to polar tertiary amine
1-(4-Piperidin-1-yl-phenyl)-ethylamine C13H20N2 204.32 Piperidinyl-phenyl (C4) Extended aromatic system, potential for π-π stacking with receptors
Ethyl 2-(piperidin-4-yl)acetate C9H17NO2 171.24 Ester (C4) Polar (TPSA = 45.6 Ų), likely prodrug hydrolyzed to acetic acid derivative
Key Observations:
  • Lipophilicity : The phenethyl group in the target compound increases LogP compared to benzyl (C14H22N2) or dimethyl (C9H21N3) analogs, enhancing membrane permeability .
  • Receptor Binding : Phenethyl-substituted piperidines are associated with stronger interactions at serotonin and sigma receptors than benzyl derivatives .
  • Polarity: Ethyl 2-(piperidin-4-yl)acetate (C9H17NO2) exhibits higher polarity due to its ester group, limiting CNS penetration unless metabolized .

Biological Activity

2-(1-Phenethyl-piperidin-4-YL)-ethylamine, also known as a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of opioid and dopamine receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H24N2
  • Molecular Weight : 260.39 g/mol
  • IUPAC Name : 2-(1-phenethylpiperidin-4-yl)ethanamine

This compound features a piperidine ring, which is known for its ability to interact with various receptors in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to bind to and modulate the activity of neurotransmitter receptors. Studies suggest that it may exhibit:

  • Dopaminergic Activity : The compound may enhance dopaminergic signaling, which could have implications for mood regulation and reward pathways.
  • Opioid Receptor Interaction : It has been suggested that this compound could interact with opioid receptors, potentially influencing analgesic pathways and addiction mechanisms.

In Vitro Studies

Research has demonstrated that this compound can influence neuronal activity. For instance, it has been shown to modulate neurotransmitter release in neuronal cultures, suggesting a role in synaptic transmission.

In Vivo Studies

Animal studies have indicated that administration of this compound can produce effects similar to those of traditional opioids, including analgesia and sedation. These effects were observed at specific doses, highlighting the importance of dosage in eliciting desired pharmacological outcomes.

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

  • Pain Management : A study involving rodent models indicated that this compound significantly reduced pain responses in subjects exposed to nociceptive stimuli.
  • Addiction Potential : Another study examined the potential for abuse associated with this compound, finding that it produced reward-related behaviors in animal models, akin to those seen with other opioids.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypePrimary Activity
FentanylSynthetic OpioidPotent analgesic
BuprenorphinePartial AgonistAnalgesic with ceiling effect
2-Amino-5-methylphenylpiperidinePiperidine DerivativeDopaminergic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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